2-(1-Amino-2-methoxycyclohexyl)acetic acid
Description
2-(1-Amino-2-methoxycyclohexyl)acetic acid is a cyclohexane-derived compound featuring an amino group at position 1, a methoxy group at position 2, and an acetic acid side chain. Key applications of such compounds include biochemical assays, enzyme interaction studies, and drug development due to their structural versatility and functional group reactivity .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1-amino-2-methoxycyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-4-2-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
PYHNGHIAARNGEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methoxycyclohexyl)acetic acid typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple aliphatic precursors.
Introduction of the amino group: The amino group can be introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methanol or methyl iodide in the presence of a base.
Acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methoxycyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions include various substituted cyclohexyl derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Amino-2-methoxycyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Features
The target compound’s cyclohexane backbone with amino and methoxy substituents differentiates it from analogs. Below is a comparison of substituent patterns:
*Inferred from analogs (e.g., : C₁₀H₁₇NO₃ for a related compound).
Key Observations :
- Substituent Effects : Methoxy groups (electron-donating) vs. bromo (electron-withdrawing) influence electronic environments and reactivity. For example, bromo substituents increase C–C–C bond angles in aromatic rings due to electron withdrawal .
- Conformational Flexibility : Cyclohexane rings adopt chair conformations (e.g., in benzofuran derivatives, ), while methoxy groups on phenyl rings exhibit coplanarity with aromatic systems .
Physical and Chemical Properties
Melting Points and Solubility
Notes:
Enzyme Inhibition and Neurological Effects
Comparison :
- The target compound’s methoxy group may enhance membrane permeability compared to bulkier substituents (e.g., bromo).
- Amino groups facilitate interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
